molecular formula C5H11NO2 B2718732 N-(oxan-4-yl)hydroxylamine CAS No. 1300730-16-8

N-(oxan-4-yl)hydroxylamine

Cat. No.: B2718732
CAS No.: 1300730-16-8
M. Wt: 117.148
InChI Key: PPMSJQNDXPPCQM-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)hydroxylamine: is an organic compound with the molecular formula C5H11NO2 . It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a tetrahydro-2H-pyran ring.

Biochemical Analysis

Biochemical Properties

N-(tetrahydro-2H-pyran-4-yl)hydroxylamine has been shown to interact with certain enzymes and proteins. It is an HDAC inhibitor that binds to the active site of histone deacetylase and prevents the transfer of acetyl groups from acetyl coenzyme A to histones . This interaction can influence various biochemical reactions within the cell.

Cellular Effects

The effects of N-(tetrahydro-2H-pyran-4-yl)hydroxylamine on cells are primarily related to its role as an HDAC inhibitor . By inhibiting histone deacetylase, it can influence gene expression and cellular metabolism. This can lead to changes in cell function, including impacts on cell signaling pathways.

Molecular Mechanism

The molecular mechanism of action of N-(tetrahydro-2H-pyran-4-yl)hydroxylamine involves its binding to the active site of histone deacetylase . This prevents the transfer of acetyl groups from acetyl coenzyme A to histones, thereby influencing gene expression. This can lead to changes in the activity of various biomolecules within the cell.

Metabolic Pathways

Given its role as an HDAC inhibitor , it could potentially interact with enzymes or cofactors involved in histone modification processes.

Subcellular Localization

Given its role as an HDAC inhibitor , it may be localized to the nucleus where it could interact with histones and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran with hydroxylamine. One common method includes the use of tetrahydropyran-2-yl chloride, which reacts with hydroxylamine under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, followed by purification steps such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(oxan-4-yl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. The position of the hydroxylamine group on the tetrahydro-2H-pyran ring influences its reactivity and interaction with molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

N-(oxan-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-6-5-1-3-8-4-2-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMSJQNDXPPCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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